1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine 1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059799
InChI: InChI=1S/C10H9BrFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
SMILES:
Molecular Formula: C10H9BrFN3
Molecular Weight: 270.10 g/mol

1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18059799

Molecular Formula: C10H9BrFN3

Molecular Weight: 270.10 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
IUPAC Name 1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H9BrFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Standard InChI Key HOEIRZUILMGHOK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.10 g/mol. The IUPAC name, 1-(2-bromo-4-fluorobenzyl)-1H-pyrazol-3-amine, reflects its substitution pattern:

  • A pyrazole ring (1H-pyrazole) serves as the core structure.

  • A benzyl group substituted with bromine at the ortho position (C2) and fluorine at the para position (C4) is attached to the pyrazole’s N1 atom.

  • An amine group (-NH₂) is positioned at the C3 atom of the pyrazole .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉BrFN₃
Molecular Weight270.10 g/mol
IUPAC Name1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-3-amine
Canonical SMILESC1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N
InChI KeyYELYSSRROQNEPE-UHFFFAOYSA-N

The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and lipophilicity, traits advantageous in drug design .

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationHydrazine hydrate, sonication 1H-pyrazol-3-amine
2N-Alkylation2-Bromo-4-fluorobenzyl bromide, K₂CO₃, DMF Target compound

Mechanistic Insights

The N-alkylation step proceeds via an SN2 mechanism, where the pyrazole’s nitrogen acts as a nucleophile, displacing the bromide ion from the benzyl halide. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Halogen Effects: Bromine’s polarizability increases susceptibility to nucleophilic aromatic substitution, while fluorine’s electronegativity enhances oxidative stability .

  • Amine Group: The -NH₂ group participates in hydrogen bonding, affecting solubility and crystallization behavior.

Spectroscopic Characterization

  • ¹H NMR: Peaks corresponding to the benzyl CH₂ group (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–8.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .

  • ¹³C NMR: Signals for the quaternary carbons bearing bromine (δ ~115–120 ppm) and fluorine (δ ~160–165 ppm) .

  • IR Spectroscopy: N-H stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit broad pharmacological profiles, including:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .

  • Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation .

  • Anti-inflammatory Effects: Cyclooxygenase (COX) inhibition, akin to Celecoxib .

Table 3: Hypothetical Bioactivity Data

TargetIC₅₀ (μM)Mechanism
EGFR Kinase0.45Competitive ATP binding
COX-21.2Arachidonic acid antagonism
Staphylococcus aureus8.7Cell wall synthesis inhibition

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Enhances target binding affinity via hydrophobic interactions .

  • Fluorine Substitution: Improves metabolic stability and blood-brain barrier permeability .

Future Perspectives

  • Synthetic Optimization: Development of greener methodologies (e.g., microwave-assisted synthesis) to improve yield and scalability .

  • Biological Screening: In vitro and in vivo studies to validate anticancer and antimicrobial hypotheses.

  • Computational Modeling: DFT studies to predict reactivity and ADMET properties .

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